8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-3-one class, characterized by a fused triazole-pyrazine core. Its structure features a pyrrolidine ring substituted at the 3-position with a 2-fluorobenzylamino group.
Properties
IUPAC Name |
8-[3-[(2-fluorophenyl)methylamino]pyrrolidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c17-13-4-2-1-3-11(13)9-19-12-5-7-22(10-12)14-15-20-21-16(24)23(15)8-6-18-14/h1-4,6,8,12,19H,5,7,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COISODANINFQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=CC=CC=C2F)C3=NC=CN4C3=NNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS No. 1707571-51-4) belongs to a class of triazolo[4,3-a]pyrazine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazolo[4,3-a]pyrazine core substituted with a pyrrolidine and a fluorobenzyl group, which may influence its interaction with biological targets.
Antibacterial Activity
Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. In a study evaluating various derivatives, compounds similar to the target compound demonstrated moderate to good activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance, one derivative showed minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .
Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Comparison Agent |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 32 | Ampicillin |
| Compound 2 | Escherichia coli | 16 | Ampicillin |
Antidiabetic and Other Pharmacological Effects
Triazolo[4,3-a]pyrazine derivatives are also noted for their antidiabetic effects. The pharmacophore present in these compounds has been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For example, sitagliptin phosphate is a well-known DPP-IV inhibitor derived from a similar scaffold .
Additionally, other biological activities include:
- Antifungal : Some derivatives have shown effectiveness against fungal pathogens.
- Anticonvulsant : Preliminary studies suggest potential in seizure management.
- Anti-malarial : Certain compounds exhibit activity against malaria parasites.
The mechanism behind the antibacterial activity of triazolo[4,3-a]pyrazine derivatives is believed to involve interactions with bacterial DNA gyrase. The protonated amines or nitrogen heterocycles can form π-cation interactions with amino acid carbonyl groups in the enzyme, enhancing their inhibitory effects on bacterial growth .
Case Studies
A notable study involved the synthesis of various triazolo[4,3-a]pyrazine derivatives where the structure–activity relationship was explored. The results indicated that substituents at specific positions on the pyrazine ring significantly influenced antibacterial potency. Compounds with longer alkyl chains exhibited superior activity compared to those with aromatic groups due to increased lipophilicity and cell permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Insights
Core Modifications :
- The triazolo[4,3-a]pyrazin-3-one core (target compound) differs from triazolo[4,3-a]pyridin-3-one derivatives (e.g., 12a, 13c) by replacing the pyridine ring with pyrazine. Pyrazine cores may enhance hydrogen-bonding interactions due to additional nitrogen atoms .
- Sulfonamide-containing analogs (e.g., 12a) exhibit strong antimalarial activity, likely due to sulfonamide-mediated enzyme inhibition (e.g., falcipain-2) . The target compound lacks this group, suggesting divergent mechanisms.
Substituent Effects: The 2-fluorobenzyl group in the target compound is structurally analogous to the 3,5-difluorobenzyl group in 13c. Fluorine atoms improve metabolic stability and membrane permeability . Pyrrolidine vs.
Biological Activity Trends: Sulfonamide derivatives (e.g., 12a, 13c) show potent antimalarial activity, while 8-amino-piperidinyl triazolopyrazines (e.g., ) target adenosine receptors. The absence of sulfonamide or adenine-like groups in the target compound suggests unexplored therapeutic niches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
